(2-Methyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol
Overview
Description
(2-Methyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by a tetrahydroisoquinoline core with a methyl group at the second position and a hydroxymethyl group at the third position. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry .
Scientific Research Applications
(2-Methyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and neuroprotective effects.
Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative diseases and infections.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which our compound belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiqs, in general, interact with their targets in a way that modulates the biological activity of the target, leading to changes in the cellular processes .
Biochemical Pathways
Thiqs are known to exert diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight of 17724 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders , suggesting that this compound may have similar effects.
Safety and Hazards
The compound is classified under GHS07 for safety. The hazard statements include H317 - H319, indicating that it may cause an allergic skin reaction and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . Future research could focus on further exploring the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol typically involves the cyclization of N-acyl derivatives of β-phenylethylamine. One common method is the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The hydroxymethyl group can be introduced through subsequent functionalization reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the Pictet-Spengler reaction conditions to maximize yield and purity, followed by purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Various nucleophiles can be used in the presence of a base or acid catalyst.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted tetrahydroisoquinolines.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound without the methyl and hydroxymethyl groups.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with methoxy groups at positions 6 and 7.
(2-Methyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine: A similar compound with an amine group instead of a hydroxymethyl group.
Uniqueness
(2-Methyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxymethyl group at the third position allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(2-methyl-3,4-dihydro-1H-isoquinolin-3-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-12-7-10-5-3-2-4-9(10)6-11(12)8-13/h2-5,11,13H,6-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUVPLABKHJMQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=CC=CC=C2CC1CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343441 | |
Record name | (2-Methyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16880-87-8 | |
Record name | (2-Methyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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